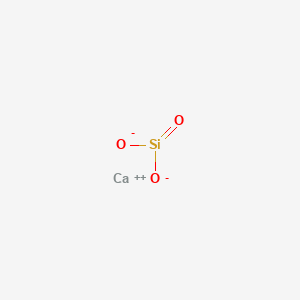

Calcium metasilicate

Description

Properties

CAS No. |

13983-17-0 |

|---|---|

Molecular Formula |

CaH2O3Si |

Molecular Weight |

118.18 g/mol |

IUPAC Name |

calcium;dioxido(oxo)silane |

InChI |

InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |

InChI Key |

KWTIQDAGAGWELM-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ca+2] |

Canonical SMILES |

O[Si](=O)O.[Ca] |

Appearance |

Solid powder |

Color/Form |

White to brown, red, gray, yellow solid; vitreous to pearly luster White monoclinistic crystals |

density |

2.1 at 77 °F (NTP, 1992) CaSiO3 species: 2.92 |

melting_point |

2804 °F (NIOSH, 2016) |

Other CAS No. |

10101-39-0 13983-17-0 1344-95-2 |

physical_description |

Wollastonite appears as white or slightly cream-colored powder. pH (aqueous slurry) 8.0 to 10.0. (NTP, 1992) DryPowder; PelletsLargeCrystals, OtherSolid DryPowde |

Pictograms |

Irritant; Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

1344-95-2 (Parent) |

shelf_life |

>2 years if stored properly |

solubility |

less than 1 mg/mL at 70° F (NTP, 1992) Practically insol in wate |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |

vapor_pressure |

0 mm Hg (approx) (NIOSH, 2016) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structures of Calcium Metasilicate Polymorphs

Introduction

Calcium metasilicate (B1246114) (CaSiO₃), a compound of significant interest in materials science, geology, and biomanufacturing, exhibits a fascinating array of polymorphic structures.[1][2] These polymorphs, while chemically identical, possess distinct crystal structures that give rise to varied physical and chemical properties. This technical guide provides a comprehensive overview of the crystal structures of the primary calcium metasilicate polymorphs, with a focus on wollastonite-1T, wollastonite-2M (parawollastonite), and pseudowollastonite. Additionally, high-pressure polymorphs are discussed.

This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the crystallographic and structural characteristics of these materials. The information presented herein is critical for applications ranging from the development of bioactive ceramics for bone regeneration to the optimization of industrial processes involving calcium silicates.[3]

Crystal Structure Data of this compound Polymorphs

The fundamental differences between the polymorphs of this compound lie in their crystal systems, space groups, and unit cell parameters. These quantitative data are summarized in the table below for ease of comparison.

| Polymorph | Common Name(s) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Wollastonite-1T | Wollastonite, β-Wollastonite | Triclinic | P1 | 7.94 | 7.32 | 7.07 | 90.03 | 95.37 | 103.43 | ~399 | 6 |

| Wollastonite-2M | Parawollastonite | Monoclinic | P2₁/a | 15.409 | 7.322 | 7.063 | 90 | 95.30 | 90 | 793.47 | 4 |

| Pseudowollastonite | α-Wollastonite | Monoclinic | C2/c | 6.83556 | 11.86962 | 19.6255 | 90 | 90.6805 | 90 | 1592.21 | 4 |

| Breyite | CaSiO₃-walstromite | Triclinic | P1 | 6.6442 | 6.886 | 9.282 | 69.71 | 83.68 | 76.205 | 375.6 | - |

Experimental Protocols

The determination of the crystal structures of this compound polymorphs relies on a combination of synthesis and characterization techniques. The following sections detail the methodologies for key experiments.

Solid-State Synthesis of this compound Polymorphs

Objective: To synthesize different polymorphs of CaSiO₃ from precursor materials through a high-temperature solid-state reaction.

Materials:

-

Calcium carbonate (CaCO₃) or calcium oxide (CaO), high purity

-

Silicon dioxide (SiO₂), high purity (e.g., quartz or amorphous silica)

-

Deionized water

-

Polyvinyl alcohol (PVA) binder solution (optional)

Equipment:

-

Planetary ball mill with milling jars and media

-

Drying oven

-

Pestle and mortar

-

Hydraulic press with die set

-

High-temperature furnace (up to 1500°C)

-

Laser particle size analyzer

Procedure:

-

Precursor Preparation and Mixing:

-

Stoichiometric amounts of CaCO₃ and SiO₂ (1:1 molar ratio) are weighed.[4]

-

The precursors are mixed with a dispersing medium such as deionized water and a binder like PVA.[4]

-

The mixture is wet-milled in a planetary ball mill for several hours to ensure homogeneity and reduce particle size.[4] The target particle size is typically in the range of a few micrometers.[4]

-

The resulting slurry is dried in an oven at approximately 80-150°C for 24 hours.[4][6]

-

The dried cake is then crushed using a pestle and mortar.[4]

-

-

Pellet Formation:

-

The homogenized powder is uniaxially pressed into pellets using a hydraulic press.

-

-

Sintering/Calcination:

-

The pellets are placed in a high-temperature furnace and heated according to the desired polymorph:

-

For β-Wollastonite (Wollastonite-1T or -2M): Heat the pellets to a temperature range of 1000-1100°C and hold for 1-5 hours.[5] The specific polytype (1T vs. 2M) can be influenced by the starting materials and thermal history.

-

For α-Wollastonite (Pseudowollastonite): Heat the pellets to a temperature above the β to α transition temperature of ~1125°C, typically in the range of 1150-1400°C, and hold for several hours.[4][7]

-

-

The heating rate is typically controlled, for example, at 5°C/min.[7]

-

After the soaking time, the furnace is cooled down to room temperature.

-

-

Characterization:

-

The resulting pellets are crushed into a fine powder for analysis by X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm the crystal phase and morphology.[4]

-

Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To identify the crystalline phases and determine the crystal structure of the synthesized this compound polymorphs.

A. Powder X-ray Diffraction (PXRD) for Phase Identification and Rietveld Refinement

Equipment:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holders

-

Software for data analysis and Rietveld refinement (e.g., TOPAS, GSAS-II)

Procedure:

-

Sample Preparation:

-

The synthesized material is finely ground to a homogenous powder.

-

The powder is packed into a sample holder, ensuring a flat and level surface.

-

-

Data Collection:

-

Phase Identification:

-

The positions and intensities of the diffraction peaks in the experimental pattern are compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) to identify the polymorph(s) present.[8]

-

-

Rietveld Refinement (for detailed structural analysis):

-

The Rietveld method is a full-pattern fitting technique used to refine the crystal structure parameters.

-

An initial structural model (space group, approximate lattice parameters, and atomic positions) for the identified phase is chosen.

-

The refinement software iteratively adjusts the structural and instrumental parameters to minimize the difference between the calculated and observed diffraction patterns.

-

The quality of the fit is assessed using statistical indicators such as Rwp and GOF (Goodness of Fit).[9]

-

Successful refinement yields accurate lattice parameters, atomic coordinates, and site occupancies.[10]

-

B. Single-Crystal X-ray Diffraction for Precise Structure Determination

Equipment:

-

Single-crystal X-ray diffractometer with a CCD or pixel detector

-

Goniometer head

-

Microscope for crystal mounting

-

Software for data collection, integration, and structure solution and refinement (e.g., CrysAlisPro, SHELX)

Procedure:

-

Crystal Selection and Mounting:

-

A suitable single crystal of the polymorph is selected under a microscope.

-

The crystal is mounted on a glass fiber or a loop, which is then attached to a goniometer head.

-

-

Data Collection:

-

The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

-

The unit cell parameters are determined from a preliminary set of diffraction spots.

-

A full sphere of diffraction data is collected by rotating the crystal through a series of angles (e.g., omega scans) while exposing it to the X-ray beam.[11]

-

-

Data Reduction and Correction:

-

The collected diffraction intensities are integrated.

-

Corrections for factors such as absorption are applied to the data.[11]

-

-

Structure Solution and Refinement:

-

The space group is determined from the systematic absences in the diffraction data.

-

The crystal structure is solved using methods like charge flipping or Patterson analysis to obtain an initial model of the atomic positions.[11]

-

The structural model is refined using a least-squares method, adjusting atomic positions, displacement parameters, and other variables to achieve the best fit with the experimental data.[11]

-

The final refined structure provides precise bond lengths, bond angles, and other crystallographic details.

-

Visualizations

Logical Workflow for Synthesis and Identification of this compound Polymorphs

Caption: Synthesis and identification workflow for CaSiO₃ polymorphs.

Phase Transformation Pathways of this compound Polymorphs

Caption: Phase transitions of CaSiO₃ polymorphs with temperature and pressure.

Conclusion

The polymorphic nature of this compound provides a rich field of study with important practical implications. Understanding the distinct crystal structures of wollastonite-1T, wollastonite-2M, pseudowollastonite, and their high-pressure counterparts is essential for controlling their properties and performance in various applications. The experimental protocols and workflows detailed in this guide offer a framework for the synthesis and characterization of these materials, enabling further research and development in fields ranging from geology to biomedical engineering. The continued investigation of the nuanced relationships between the crystal structure and functional properties of CaSiO₃ polymorphs will undoubtedly lead to new scientific insights and technological advancements.

References

- 1. Crystalline phases involved in the hydration of calcium silicate-based cements: Semi-quantitative Rietveld X-ray diffraction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Crystal structures of CaSiO3 polymorphs control growth and osteogenic differentiation of human mesenchymal stem cells on bioceramic surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials [article.sapub.org]

- 5. US3966884A - Synthesis of wollastonite from natural materials without fusion - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. rsisinternational.org [rsisinternational.org]

- 8. X-Ray Diffraction Analysis of Various Calcium Silicate-Based Materials [jkdhs.org]

- 9. researchgate.net [researchgate.net]

- 10. impact.ornl.gov [impact.ornl.gov]

- 11. rsc.org [rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Phase Transformation of Calcium Silicate (B1173343): From α-CaSiO₃ to β-CaSiO₃

Executive Summary

Calcium silicate (CaSiO₃) is a polymorphic compound with significant applications in bioceramics, industrial manufacturing, and geology. Understanding the phase transformation between its primary polymorphs—the high-temperature α-CaSiO₃ (pseudowollastonite) and the low-temperature β-CaSiO₃ (wollastonite)—is critical for controlling material properties and performance. This technical guide provides a comprehensive overview of this transformation, detailing the structural and thermodynamic characteristics of each phase, the transformation mechanism, and standardized experimental protocols for its characterization. Quantitative data is presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Introduction to CaSiO₃ Polymorphs

The calcium metasilicate (B1246114) system is characterized by several phases that are stable across a wide range of temperatures and pressures.[1] At ambient pressure, the two most significant polymorphs are wollastonite and pseudowollastonite. The nomenclature can be confusing in historical literature; this guide will adhere to the convention where β-CaSiO₃ is the low-temperature wollastonite and α-CaSiO₃ is the high-temperature pseudowollastonite .[1][2] This transformation is of particular interest in the development of bioceramics for bone regeneration, as the crystal structure directly influences the material's dissolution rate, bioactivity, and interaction with biological systems.

Phase Characteristics and Crystallographic Data

The fundamental difference between the α and β phases lies in the arrangement of their silicate (SiO₄) tetrahedra.

β-CaSiO₃ (Wollastonite)

β-Wollastonite is the stable form of CaSiO₃ at lower temperatures. Its structure is classified as an inosilicate, characterized by infinite single chains of corner-sharing silicate tetrahedra.[1][3] This chain structure is more stable compared to the ring structure of the alpha phase. The most common polytypes found in nature are the triclinic (1T) and monoclinic (2M, or parawollastonite) forms.[4]

α-CaSiO₃ (Pseudowollastonite)

Stable at temperatures above approximately 1125 °C, α-CaSiO₃ is a cyclosilicate.[1] Its structure consists of layers of ternary rings, where three silicate tetrahedra are linked via corner-sharing oxygens to form (Si₃O₉)⁶⁻ rings. These layers are connected by layers of octahedrally coordinated calcium ions.[1] The strained Si-O-Si bond angles within these rings make α-CaSiO₃ more susceptible to hydrolysis and thus more reactive and resorbable than the β-phase, a key property for bioceramic applications.

Table 1: Crystallographic Data of α-CaSiO₃ and β-CaSiO₃ Polymorphs

| Property | β-CaSiO₃ (Wollastonite-1T) | α-CaSiO₃ (Pseudowollastonite-2M) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | C2/c |

| Lattice Parameters | a = 7.93 Åb = 7.32 Åc = 7.07 Å | a = 6.84 Åb = 11.87 Åc = 19.63 Å |

| α = 90.06°β = 95.37°γ = 103.42° | α = 90°β = 90.68°γ = 90° | |

| Structural Motif | Infinite [SiO₃]n chains | Isolated [Si₃O₉]⁶⁻ rings |

| References | [1][3] | [5] |

The α ↔ β Phase Transformation

The transformation between β-wollastonite and α-pseudowollastonite is a reversible, temperature-driven process. Heating β-CaSiO₃ above the transition temperature causes the silicate chains to break and re-form into the higher-energy ring structure of the α-phase. Upon cooling, the reverse transformation occurs.

Transformation Conditions and Thermodynamics

This first-order phase transition occurs at a specific temperature at ambient pressure. The process is endothermic upon heating (β → α) and exothermic upon cooling (α → β), indicating that energy is required to break the stable chain structure and form the strained rings.

Table 2: Thermodynamic Data for the β → α Transformation

| Parameter | Value | Notes |

| Transition Temperature (Tₜ) | ~1125 °C (1398 K) | This is the widely accepted temperature for the reversible transformation at ambient pressure.[1][5][6] |

| Enthalpy of Transition (ΔHₜ) | 5.9 ± 2.8 kJ/mol | Represents the energy absorbed during the β → α transition. A separate, smaller transition for "low" to "high" wollastonite has also been reported at 995 K with ΔH = 200 J/mol.[7] |

| Entropy of Transition (ΔSₜ) | 4.2 ± 2.0 J/(mol·K) | Calculated at the transition temperature of 1398 K.[7] |

Experimental Protocols for Characterization

To study and verify the α-β phase transformation, a combination of thermal and structural analysis techniques is required.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the transition temperature and enthalpy.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 10-20 mg of high-purity CaSiO₃ powder into an aluminum or platinum DSC pan.[10]

-

Instrument Setup: Place the sample pan and an identical empty reference pan into the DSC furnace.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected transition (e.g., 800 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the transition (e.g., 1250 °C).[8] An inert atmosphere (e.g., nitrogen or argon) should be used to prevent side reactions.

-

Hold isothermally for 5 minutes to ensure complete transformation.

-

Cool the sample back to the starting temperature at the same rate.

-

-

Data Analysis: The resulting thermogram will show an endothermic peak during heating and an exothermic peak during cooling.

-

The onset temperature of the peak is typically reported as the transition temperature (Tₜ).

-

The area under the peak is integrated to calculate the enthalpy of transition (ΔHₜ).[11]

-

High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to identify the crystal structure of the material in-situ as it is heated and cooled, providing definitive proof of the phase transformation.[12]

Protocol:

-

Sample Preparation: A thin layer of CaSiO₃ powder is mounted on a high-temperature sample stage (e.g., platinum-rhodium strip).

-

Instrument Setup: The sample stage is placed within a furnace chamber that allows for X-ray transmission and detection while maintaining a controlled temperature and atmosphere.

-

Thermal Program & Data Collection:

-

Collect an initial XRD pattern at room temperature to confirm the starting phase (β-wollastonite).

-

Heat the sample in steps (e.g., every 50-100 °C) or continuously at a slow ramp rate.

-

At each temperature point of interest, particularly around 1125 °C, collect a full XRD scan (e.g., 2θ from 10° to 70°).[13][14]

-

-

Data Analysis: The collected diffraction patterns are analyzed to track the structural changes. The disappearance of characteristic peaks for the β-phase and the appearance of peaks corresponding to the α-phase confirms the transformation. Rietveld refinement can be used for detailed structural analysis at each temperature.

Visualizing Processes and Relationships

Conclusion

The reversible phase transformation between β-CaSiO₃ (wollastonite) and α-CaSiO₃ (pseudowollastonite) is a critical phenomenon governed by temperature. The structural change from silicate chains to rings results in significant changes in material properties, including reactivity and bioresorbability, which are paramount in the design of advanced materials for medical and industrial applications. The methodologies and data presented in this guide provide a foundational framework for researchers to accurately characterize and leverage this transformation for material innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Wollastonite - Wikipedia [en.wikipedia.org]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Equations of State of Ca-Silicates and Phase Diagram of the CaSiO3 System under Upper Mantle Conditions [mdpi.com]

- 6. article.sapub.org [article.sapub.org]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. repository.tudelft.nl [repository.tudelft.nl]

- 9. youtube.com [youtube.com]

- 10. thermalsupport.com [thermalsupport.com]

- 11. linseis.com [linseis.com]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Unveiling the Crystalline Architecture of Wollastonite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core crystallographic features of wollastonite, a naturally occurring calcium inosilicate mineral (CaSiO₃). A comprehensive understanding of its crystal system and lattice parameters is fundamental for its application in various scientific and industrial fields, including advanced materials science and potentially as a biomaterial in drug development. This document provides a detailed overview of wollastonite's structural variations, the experimental methods used for their characterization, and key crystallographic data.

Crystal System and Polymorphism

Wollastonite is a chain silicate (B1173343) that primarily crystallizes in two main polytypes: a triclinic form (wollastonite-1T) and a monoclinic form (wollastonite-2M), also known as parawollastonite.[1] The fundamental difference between these polytypes lies in the stacking sequence of the silicate chains.[2] The triclinic form is the most common low-temperature polymorph.[1][3]

In addition to the common 1T and 2M polytypes, other rare triclinic polytypes such as 3A, 4A, 5A, and 7A have been identified.[1] At temperatures exceeding 1125°C, wollastonite undergoes a phase transition to a pseudo-hexagonal form known as pseudowollastonite.[3][4]

Lattice Parameters

The precise dimensions of the unit cell, defined by the lattice parameters (a, b, c, α, β, γ), are crucial for identifying the specific polytype of wollastonite and understanding its physical and chemical properties. The following tables summarize the lattice parameters for the most common wollastonite polytypes.

Table 1: Lattice Parameters of Triclinic Wollastonite (1T)

| Parameter | Value | Space Group |

| a | ~7.94 Å | Pī |

| b | ~7.32 Å | |

| c | ~7.07 Å | |

| α | ~90.03° | |

| β | ~95.37° | |

| γ | ~103.43° |

Data sourced from multiple crystallographic studies.

Table 2: Lattice Parameters of Monoclinic Wollastonite (2M)

| Parameter | Value | Space Group |

| a | ~15.409 Å | P2₁/a |

| b | ~7.322 Å | |

| c | ~7.063 Å | |

| β | ~95.30° |

Data sourced from the Handbook of Mineralogy.[1]

Experimental Determination of Crystallographic Data

The determination of wollastonite's crystal structure and lattice parameters is primarily achieved through X-ray diffraction (XRD) techniques. Both single-crystal and powder XRD methods are employed, with the latter being more common for routine analysis and phase identification.

Powder X-ray Diffraction (XRD) and Rietveld Refinement

A powerful and widely used technique for obtaining detailed crystallographic information from a polycrystalline sample is powder X-ray diffraction coupled with Rietveld refinement.

Experimental Protocol: A Synthesized Approach

This protocol provides a generalized methodology for the analysis of a wollastonite sample using powder XRD and Rietveld refinement, based on common practices cited in the literature.[3][5][6]

-

Sample Preparation: The wollastonite sample is finely ground to a homogeneous powder to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder.

-

Data Collection:

-

Instrument: A laboratory powder X-ray diffractometer (e.g., Panalytical X'Pert Pro, Shimadzu 6000) is used.[3][6]

-

X-ray Source: A copper X-ray source providing CuKα radiation (λ ≈ 1.5406 Å) is typically employed.[3]

-

Operating Conditions: The X-ray tube is operated at a voltage and current of approximately 40 kV and 30 mA, respectively.[3]

-

Scan Parameters: The diffraction pattern is recorded over a 2θ range of 20° to 50°, with a continuous scan and a scanning speed of 5° per minute.[3]

-

-

Data Analysis:

-

Phase Identification: The initial identification of the mineral phases present in the sample is performed by comparing the experimental diffraction pattern to standard diffraction patterns from databases such as the one provided by the International Centre for Diffraction Data (ICDD), often using software like PDF4/Minerals.[6]

-

Rietveld Refinement: For a detailed structural analysis, the Rietveld method is employed using specialized software (e.g., Diffracplus TOPAS 4.1).[5] This method involves a least-squares refinement of a calculated diffraction pattern to match the experimental pattern. The refinement process adjusts various parameters, including:

-

Lattice parameters (a, b, c, α, β, γ)

-

Atomic coordinates within the unit cell

-

Peak profile parameters (accounting for instrumental and sample-related broadening)

-

Background intensity

-

Preferred orientation parameters

-

-

The successful convergence of the Rietveld refinement yields accurate lattice parameters, the space group, and quantitative phase information if multiple phases are present.

Visualization of Wollastonite Polymorphism

The relationship between the common wollastonite polytypes and the high-temperature pseudowollastonite can be visualized as a temperature-dependent phase transformation.

Caption: Phase transformation of wollastonite polytypes.

This guide provides a foundational understanding of the crystal system and lattice parameters of wollastonite, essential for researchers and professionals working with this versatile mineral. The detailed experimental methodology offers a starting point for the accurate characterization of wollastonite samples, which is a critical step for any application.

References

- 1. scribd.com [scribd.com]

- 2. Structure determination of CaSiO3 wollastonite polymorphs at HP/HT conditions by single crystal in-situ diffraction [air.unimi.it]

- 3. Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials [article.sapub.org]

- 4. article.sapub.org [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solid-State Synthesis of Calcium Metasilicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of calcium metasilicate (B1246114) (CaSiO₃), commonly known as wollastonite, through solid-state reaction. This method is a straightforward and widely used technique for producing crystalline CaSiO₃, a biocompatible and bioactive ceramic with significant applications in the biomedical field, including bone regeneration, drug delivery, and dental applications.

Introduction to Solid-State Synthesis of Calcium Metasilicate

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures to form a new solid product. The synthesis of this compound via this route is typically achieved by the high-temperature reaction between a calcium source, most commonly calcium carbonate (CaCO₃) or calcium oxide (CaO), and a silicon source, such as silicon dioxide (SiO₂) in its various forms (e.g., quartz, silica (B1680970) sand, amorphous silica).[1][2][3]

The fundamental chemical reaction for the synthesis of this compound from calcium carbonate and silicon dioxide is:

CaCO₃ + SiO₂ → CaSiO₃ + CO₂ [4][5]

This reaction is an acid-base neutralization where the acidic oxide, SiO₂, reacts with the basic salt, CaCO₃.[5] The process is driven by the thermal decomposition of calcium carbonate to calcium oxide and carbon dioxide, followed by the reaction of calcium oxide with silicon dioxide. A key aspect of this synthesis is the formation of an intermediate phase, dicalcium silicate (B1173343) (Ca₂SiO₄), before the final wollastonite product is formed.[6][7] The rate of formation of both the intermediate and final products is influenced by several factors, including the particle size of the reactants, their ratio, the crystalline structure of the silica, and the process temperature and duration.[6][7]

Experimental Protocols

The following sections detail the generalized experimental procedures for the solid-state synthesis of this compound.

2.1. Precursor Materials

A variety of calcium and silicon-containing precursors can be utilized. The choice of precursor can significantly impact the reaction kinetics and the properties of the final product.

-

Calcium Sources:

-

Calcium Carbonate (CaCO₃): Widely used due to its stability and availability. It decomposes in-situ to form reactive calcium oxide.[1][2]

-

Calcium Oxide (CaO): Can be used directly, although it is more reactive and can absorb moisture and carbon dioxide from the atmosphere.[1]

-

Waste Materials: Recycled materials like used Plaster of Paris have also been successfully employed as a calcium source.[8]

-

-

Silicon Sources:

-

Crystalline Silica (Quartz, Silica Sand): Readily available but generally requires higher reaction temperatures.[2][6][7]

-

Amorphous Silica (Microsilica, Rice Husk Ash): More reactive than crystalline forms, often leading to higher yields of wollastonite at lower temperatures.[3][6][7]

-

Diatomite and Gaize: Semi-crystalline siliceous materials that also show high reactivity.[6][7]

-

2.2. Milling and Mixing

To ensure a homogeneous reaction mixture and to increase the contact surface area between the reactants, the precursor powders are intimately mixed and milled.

-

Procedure:

-

The calcium and silicon precursors are weighed in a stoichiometric molar ratio of 1:1.[2][3]

-

The powders are then subjected to mechanical milling, often using a ball mill with alumina (B75360) or zirconia grinding media.[3]

-

Milling can be performed dry or wet (e.g., in an ethanol (B145695) medium) for several hours (typically 5-8 hours) to achieve a fine, homogeneous powder mixture.[3]

-

After milling, the mixture is dried in an oven to remove any solvent.[3]

-

2.3. Calcination (Sintering)

The milled powder mixture is then subjected to high-temperature calcination, also known as sintering, to induce the solid-state reaction.

-

Procedure:

-

The powder mixture is placed in a high-temperature resistant crucible, such as one made of alumina.[2]

-

The crucible is placed in a muffle furnace.

-

The temperature is ramped up to the desired reaction temperature, which typically ranges from 800°C to 1350°C.[3][8][9]

-

The mixture is held at the peak temperature for a specific duration, usually between 2 to 5 hours, to allow the reaction to go to completion.[3][8][10]

-

After the soaking time, the furnace is cooled down to room temperature.

-

The resulting product is a sintered cake of this compound, which can then be ground into a fine powder for characterization and use.

Quantitative Data from Literature

The following tables summarize key quantitative data from various studies on the solid-state synthesis of this compound.

Table 1: Precursor Materials and Reaction Conditions

| Calcium Precursor | Silicon Precursor | Molar Ratio (Ca:Si) | Sintering Temperature (°C) | Sintering Time (h) | Reference |

| Calcium Carbonate | Amorphous Silica (Rice Husk Ash) | 1:1 | 800 - 1000 | 2 | [3] |

| Calcium Carbonate | Amorphous/Semi-crystalline Silica | Not specified | 1200 | Not specified | [6][7] |

| Plaster of Paris | Quartz | 2:1 (by weight) | 1350 | 3 | [8] |

| Limestone | Silica Sand | 1:1 | 1050 - 1250 | 2 | [2][11] |

| Calcium Carbonate | Quartz | 1:1 | 1000 - 1100 | 1 - 5 | [10] |

| Calcium Carbonate | Amorphous SiO₂ | 1:1 | 800 | 2 (in water vapor) | [12][13] |

Table 2: Product Characteristics and Yields

| Precursor Combination | Sintering Temperature (°C) | Resulting Phase(s) | Yield (%) | Key Findings | Reference |

| CaCO₃ + Amorphous/Semi-crystalline Silica | 1200 | Wollastonite | 92 - 96 | Amorphous silica leads to higher yields at lower temperatures. | [1][6][7] |

| CaCO₃ + Crystalline Quartz | 1200 | Wollastonite | 60 - 80 | Crystalline silica is less reactive. | [1][6][7] |

| Plaster of Paris + Quartz (2:1 wt ratio) | 1350 | α-CaSiO₃ | Not specified | Successful synthesis from waste materials. | [8] |

| Limestone + Silica Sand (with B₂O₃) | 1050 | β-Wollastonite | Not specified | B₂O₃ acts as a mineralizer, lowering the reaction temperature. | [2][11] |

| Limestone + Silica Sand (with B₂O₃) | 1150 | α-Wollastonite (Pseudowollastonite) | Not specified | Phase transformation occurs at higher temperatures. | [2][11] |

| CaCO₃ + Amorphous SiO₂ (in water vapor) | 800 | Single-phase β-CaSiO₃ | Not specified | Water vapor accelerates the solid-state reaction. | [12][13] |

Visualization of the Experimental Workflow

The following diagram illustrates the typical workflow for the solid-state synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystallization of Synthetic Wollastonite Prepared from Local Raw Materials [article.sapub.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. SiO2 + CaCO3 → CaSiO3 + CO2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. daneshyari.com [daneshyari.com]

- 8. rsisinternational.org [rsisinternational.org]

- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 10. US3966884A - Synthesis of wollastonite from natural materials without fusion - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. researchgate.net [researchgate.net]

Hydrothermal Synthesis of Calcium Metasilicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the hydrothermal synthesis of calcium metasilicate (B1246114) (CaSiO₃), commonly known as wollastonite. This method offers a versatile and controllable route to produce calcium metasilicate with desired properties, such as high purity, controlled morphology, and specific surface area, making it a promising material for various applications, including in the pharmaceutical and biomedical fields. This document details the underlying chemical principles, experimental protocols, and the influence of key synthesis parameters on the final product characteristics. Quantitative data from various studies are summarized in tabular format for comparative analysis. Furthermore, a generalized experimental workflow is visualized using the DOT language to provide a clear, step-by-step representation of the synthesis process.

Introduction

This compound, a member of the silicate (B1173343) family, exists in several polymorphic forms, with wollastonite being a prominent one. Its biocompatibility and bioactivity have garnered significant interest in biomedical applications, including bone regeneration and as a component in dental fillings. The hydrothermal synthesis method is a "wet chemical" technique that employs high temperatures and pressures in an aqueous solution to facilitate the crystallization of materials that are insoluble under ordinary conditions. This approach allows for precise control over the nucleation and growth processes, thereby enabling the tailoring of the physicochemical properties of the synthesized this compound.

The synthesis typically proceeds through a two-step process. The first step involves the hydrothermal treatment of calcium and silicon precursors to form calcium silicate hydrates (C-S-H), such as tobermorite (B576468) (Ca₅Si₆O₁₆(OH)₂·4H₂O) or xonotlite (Ca₆Si₆O₁₇(OH)₂).[1][2] The subsequent step is the calcination of these intermediate C-S-H phases at high temperatures to yield the desired crystalline phase of this compound.[2][3]

Core Principles of Hydrothermal Synthesis

The hydrothermal synthesis of this compound is governed by the dissolution of precursors and the subsequent precipitation of less soluble calcium silicate hydrate (B1144303) phases. The high temperature and pressure of the hydrothermal environment increase the solubility of the silica (B1680970) source and facilitate the reaction with the calcium source.

The fundamental reaction can be represented as:

CaO (source) + SiO₂ (source) + H₂O --(Hydrothermal Conditions)--> C-S-H (intermediate)

C-S-H (intermediate) --(Calcination)--> CaSiO₃ + H₂O

The specific C-S-H phase formed depends on various factors, including the CaO/SiO₂ molar ratio, temperature, pressure, and reaction time.[4][5] For instance, a CaO/SiO₂ ratio of approximately 0.83 is often targeted for the formation of tobermorite, while a ratio closer to 1.0 is favorable for xonotlite.[5][6] These C-S-H phases often exhibit nanoscale and high-aspect-ratio morphologies, which can be retained after calcination to produce wollastonite with similar characteristics.[1]

Experimental Protocols

This section outlines a generalized experimental protocol for the hydrothermal synthesis of this compound. Specific parameters can be adjusted based on the desired final product characteristics.

Materials

-

Calcium Precursors: Calcium hydroxide (B78521) (Ca(OH)₂), calcium carbonate (CaCO₃), calcium nitrate (B79036) (Ca(NO₃)₂·4H₂O), or calcium acetate (B1210297) (Ca(CH₃COO)₂).[7][8]

-

Silicon Precursors: Amorphous silica (SiO₂), nano-silica, quartz, diatomite, or sodium silicate (Na₂SiO₃·9H₂O).[3][9][10]

-

Solvent: Deionized or distilled water.

Synthesis Procedure

-

Precursor Preparation: The calcium and silicon precursors are weighed and mixed in a desired molar ratio (e.g., CaO/SiO₂ of 0.8 to 1.0).[6][10]

-

Slurry Formation: The precursor mixture is added to deionized water to form a slurry. The solid content of the slurry can vary, for example, a water-solid ratio of 6:1 to 20:1 may be used.[3][11]

-

Hydrothermal Treatment: The slurry is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated to the desired temperature (e.g., 150-280 °C) for a specific duration (e.g., 2-48 hours).[1][3][7][10] The pressure inside the autoclave is autogenously generated by the steam.

-

Cooling and Washing: After the hydrothermal reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration and washed several times with deionized water to remove any unreacted precursors or by-products.

-

Drying: The washed product (calcium silicate hydrate) is dried in an oven at a temperature of around 90-150 °C.[5][10]

-

Calcination: The dried calcium silicate hydrate powder is then calcined in a furnace at a high temperature (e.g., 800-1100 °C) for a set period (e.g., 1-5 hours) to transform it into crystalline this compound (wollastonite).[3]

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized this compound are highly dependent on the experimental conditions. The following tables summarize the quantitative data from various studies, highlighting the impact of key parameters.

| Parameter | Range/Value | Precursors | Intermediate Phase(s) | Final Product | Key Observations | Reference(s) |

| CaO/SiO₂ Molar Ratio | 0.54, 0.8, 1.0 | CaCO₃, SiO₂/nano-SiO₂ | C-S-H | Wollastonite | Optimum ratio was 0.8 with silica and 1.0 with nano-silica. | [10] |

| Hydrothermal Temperature | 160-240 °C | - | C-S-H | Wollastonite nanofibers | Higher temperatures generally lead to better crystallinity and higher aspect ratios. | [1] |

| Hydrothermal Time | 4-72 hours | CaO, SiO₂ | Z-phase, Gyrolite | - | Prolonging synthesis time leads to phase transformations of C-S-H. | |

| Pressure | 3, 5, 7 atm | CaCO₃, SiO₂/nano-SiO₂ | C-S-H | Wollastonite | Increasing pressure increased the amount of wollastonite formed. | |

| Calcination Temperature | 700-900 °C | Amorphous calcium silicate hydrate | - | Amorphous CaSiO₃, Wollastonite 2M | 700°C resulted in amorphous product, while 800-900°C yielded crystalline wollastonite. | [12] |

Mandatory Visualization

The following diagram illustrates the generalized experimental workflow for the hydrothermal synthesis of this compound.

Caption: Generalized workflow for the hydrothermal synthesis of this compound.

Conclusion

The hydrothermal synthesis method is a robust and highly adaptable technique for producing this compound with tailored properties. By carefully controlling key parameters such as the CaO/SiO₂ molar ratio, temperature, pressure, and reaction time, researchers can influence the formation of intermediate calcium silicate hydrate phases and, consequently, the characteristics of the final wollastonite product. This level of control is crucial for applications in the pharmaceutical and biomedical fields, where material properties like particle size, morphology, and purity are of paramount importance. The data and protocols presented in this guide offer a solid foundation for scientists and engineers to develop and optimize the synthesis of this compound for their specific research and development needs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. research.unipd.it [research.unipd.it]

- 6. Influence of Hydrothermal Synthesis Conditions on the Formation of Calcium Silicate Hydrates: from Amorphous to Crystal… [ouci.dntb.gov.ua]

- 7. idk.org.rs [idk.org.rs]

- 8. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and characterization of wollastonite-2M by using a diatomite precursor | Mineralogical Magazine | Cambridge Core [cambridge.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. WO2003045844A1 - Calcium metasilicates and methods for making the same - Google Patents [patents.google.com]

An In-depth Technical Guide to the Precipitation Method for Calcium Metasilicate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium metasilicate (B1246114) (CaSiO₃), a compound found naturally as the mineral wollastonite, is a material of significant interest across various scientific and industrial sectors, including pharmaceuticals, biomaterials, and advanced materials manufacturing. Its utility as an excipient in pharmaceutical formulations is noteworthy, where it can act as a disintegrant, a glidant, and a binder. The synthesis of calcium metasilicate with controlled properties such as particle size, surface area, and crystal structure is crucial for its performance in these applications. The precipitation method offers a versatile and scalable approach to produce synthetic this compound with tailored characteristics.

This technical guide provides an in-depth overview of the core principles and experimental protocols for the synthesis of this compound via the precipitation method. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of this important inorganic compound.

Core Principles of the Precipitation Method

The precipitation synthesis of this compound is fundamentally a chemical reaction in a liquid medium where soluble precursors of calcium and silicon are mixed under controlled conditions to form an insoluble calcium silicate (B1173343) product. The process can be conceptually divided into several key stages:

-

Mixing of Precursors: Aqueous solutions of a soluble calcium salt and a soluble silicate are combined.

-

Nucleation: The initial formation of small, stable clusters of calcium silicate molecules.

-

Particle Growth: The subsequent growth of these nuclei into larger particles.

-

Aging: A period where the precipitate is allowed to remain in the mother liquor, which can lead to changes in crystallinity and particle morphology.

-

Separation and Washing: The solid product is separated from the liquid phase and washed to remove byproducts.

-

Drying: The purified precipitate is dried to remove residual water.

-

Calcination (Optional): A high-temperature treatment to induce phase transformations, control crystallinity, and remove volatile impurities.

The physicochemical properties of the final this compound product are highly dependent on the precise control of various parameters at each of these stages.

Experimental Protocols

This section details the methodologies for the synthesis of this compound by precipitation, drawing from established laboratory and industrial practices.

Materials and Reagents

-

Calcium Precursors:

-

Calcium Chloride (CaCl₂)

-

Calcium Nitrate (Ca(NO₃)₂)[1]

-

Calcium Acetate (B1210297) (Ca(CH₃COO)₂)[2]

-

-

Silicon Precursors:

-

pH Modifiers:

-

Dispersant (Optional):

-

Polyethylene Glycol (PEG)

-

Detailed Experimental Workflow

The following diagram illustrates a typical experimental workflow for the precipitation synthesis of this compound.

Caption: Experimental workflow for this compound synthesis.

Protocol 1: Laboratory-Scale Synthesis using Calcium Acetate and Sodium Silicate

This protocol is adapted from studies focused on producing nanosized this compound.[2]

-

Precursor Solution Preparation:

-

Prepare a 0.8 M aqueous solution of calcium acetate (Ca(CH₃COO)₂).

-

Prepare a 0.8 M aqueous solution of sodium silicate (Na₂SiO₃).

-

-

Precipitation:

-

In a well-agitated mixing vessel, add the calcium acetate solution to the sodium silicate solution at a controlled rate. A typical stirring rate for laboratory synthesis is in the range of 300-500 rpm.

-

-

pH Control:

-

The pH of the reaction mixture should be maintained above 10.9 to facilitate the precipitation of quasi-crystalline calcium silicate hydrate (B1144303).[4] If necessary, adjust the pH using a dilute solution of NaOH or HNO₃.

-

-

Aging:

-

Age the resulting suspension for a period of 1 to 24 hours. For some applications, aging at an elevated temperature, such as 95°C for 2 hours, can promote the formation of a more structured product.[3]

-

-

Separation and Washing:

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the collected solids multiple times with deionized water to remove soluble byproducts like sodium acetate.

-

-

Drying:

-

Dry the washed precipitate in an oven at a temperature between 80°C and 150°C until a constant weight is achieved.[2]

-

-

Calcination (Optional):

-

To obtain crystalline wollastonite, the dried powder can be calcined in a furnace. The calcination temperature typically ranges from 700°C to 900°C for 1 to 2 hours.[3] Amorphous this compound can be obtained at lower calcination temperatures (e.g., 700°C), while crystalline phases like wollastonite form at higher temperatures (e.g., 800-900°C).[3]

-

Protocol 2: Industrial-Scale Synthesis using Sulfuric Acid and Waterglass

This protocol is based on a patented industrial process for producing amorphous silica (B1680970) as an intermediate for this compound synthesis.[3]

-

Amorphous Silica Precipitation:

-

In a large, well-agitated mixing vessel, add 278 gallons of 11.5% sulfuric acid at a rate of 4.7 gallons per minute to 500 gallons of a waterglass solution (3.3 SiO₂/Na₂O mole ratio) containing 13% sodium silicate solids.

-

Maintain the temperature at 95°C during the addition.

-

-

Reaction with Calcium Source:

-

The resulting amorphous hydrated silica slurry is then reacted with a calcium source, such as calcium hydroxide, under controlled pH and temperature conditions to form calcium silicate hydrate.

-

-

Digestion and Recovery:

-

The suspension is digested for 2 hours at 95°C.

-

The suspended solids are recovered and dried in a forced-air oven at 150°C to a moisture level below 5%.

-

-

Dehydration/Calcination:

-

The dried amorphous calcium silicate hydrate is dehydrated in a kiln at temperatures ranging from 700°C to 900°C for 1 hour to form the final this compound product.

-

Data Presentation: Influence of Synthesis Parameters

The following tables summarize quantitative data from various studies, highlighting the influence of key synthesis parameters on the properties of the resulting this compound.

Table 1: Effect of Calcium Precursor on Particle Size

| Calcium Precursor | Precipitant | Resulting Particle Characteristics | Reference |

| Calcium Acetate | Sodium Silicate | Irregularly shaped aggregates of particles with diameters of 50–400 nm. | [2] |

| Calcium Chloride | Sodium Silicate | Irregularly shaped aggregates of particles with diameters of 50–400 nm. | [2] |

| Calcium Nitrate | Sodium Silicate | Irregularly shaped aggregates of cubic particles with sizes from 0.3 to 2 μm. | [2] |

Table 2: Effect of pH on Precipitate Composition

| Initial Ca/Si Molar Ratio | Final pH | CaO/SiO₂ Ratio of Precipitate | Reference |

| 1.3 | > 13 | Approached 1.3 | [4] |

| 1.3 | > 10.9 | Quasi-crystalline C-S-H formed | [4] |

Table 3: Physicochemical Properties of Synthetic this compound

| Property | Value | Synthesis Method/Conditions | Reference |

| Particle Size | |||

| 40 nm (amorphous) | Chemical precipitation with PEG dispersant | ||

| 100 nm (β-wollastonite) | Chemical precipitation with PEG and heat treatment | ||

| 0.02 to 0.07 μm | Commercial calcium silicate | [5] | |

| Surface Area | |||

| 3.2 to 6.2 m²/g | Commercial calcium silicate powders | [5] | |

| > 68 m²/g | Mesoporous calcium silicate | [5] | |

| Calcination Temperature | |||

| 700°C | Amorphous | Precipitation, drying, and calcination | [3] |

| 800°C | Wollastonite 2M (monoclinic) | Precipitation, drying, and calcination | [3] |

| 900°C | Wollastonite 2M (monoclinic) | Precipitation, drying, and calcination | [3] |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between key synthesis parameters and the resulting properties of the synthesized this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Calcium Silicate Nanoparticles Stabilized with Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2003045844A1 - Calcium metasilicates and methods for making the same - Google Patents [patents.google.com]

- 4. Effects of pH on precipitation of quasi-crystalline calcium silicate hydrate in aqueous solution | Semantic Scholar [semanticscholar.org]

- 5. Buy this compound | 13983-17-0 | >98% [smolecule.com]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Synthetic Wollastonite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthetic wollastonite, a calcium silicate (B1173343) (CaSiO₃), is a versatile biomaterial with significant potential in biomedical applications, including bone tissue engineering and drug delivery systems.[1][2] Its biocompatibility, bioactivity, and tunable properties make it a subject of extensive research. This technical guide provides an in-depth overview of the core chemical and physical properties of synthetic wollastonite, detailed experimental protocols for its characterization, and a visualization of its bioactivity mechanism.

Wollastonite exists in two primary polymorphic forms: the low-temperature triclinic or monoclinic form (β-wollastonite or para-wollastonite) and the high-temperature pseudo-hexagonal form (α-wollastonite or pseudowollastonite).[3][4] The transition between these forms typically occurs at approximately 1125°C.[3][5] Synthetic wollastonite is produced through various methods, including solid-state reaction, sol-gel synthesis, and hydrothermal methods, from precursors such as limestone, silica (B1680970) sand, eggshells, and rice husk ash.[1][3]

Chemical Properties of Synthetic Wollastonite

The fundamental chemical identity of synthetic wollastonite is calcium metasilicate. Its ideal composition is defined by the ratio of calcium oxide to silicon dioxide.

| Property | Value | References |

| Chemical Formula | CaSiO₃ | [3][5][6] |

| Theoretical Composition | 48.3 wt.% CaO, 51.7 wt.% SiO₂ | [3][5] |

| Molecular Weight | 116.16 g/mol | [5][7][8] |

| pH (in aqueous solution) | 9.9 | [5][9] |

| Water Solubility | 0.0095 g/100 cc | [5][9] |

Note: The actual composition of synthetic wollastonite can vary slightly depending on the purity of the raw materials and the synthesis process. It may contain trace amounts of impurities such as iron, magnesium, manganese, or aluminum.[3][6]

Physical and Thermal Properties of Synthetic Wollastonite

The physical and thermal characteristics of synthetic wollastonite are crucial for its application in various fields. These properties can be influenced by the polymorphic form, particle size, and morphology.

| Property | Value | References |

| Crystal System | Triclinic (β-wollastonite), Monoclinic (para-wollastonite), Pseudo-hexagonal (α-wollastonite) | [3][5][7] |

| Appearance | White, acicular (needle-like) crystals | [5][9] |

| Specific Gravity / Density | 2.86 - 3.09 g/cm³ | [5][7][10] |

| Mohs Hardness | 4.5 - 5.0 | [7][9][10] |

| Refractive Index | 1.63 | [7][9][11] |

| Melting Point | ~1540 °C | [5][7][12] |

| Coefficient of Thermal Expansion | 6.5 x 10⁻⁶ /°C | [9][11] |

| Thermal Conductivity | Low | [3][13] |

| Dielectric Constant | 4.5 - 6.0 (at 100 kHz) | [1][14] |

Mechanical Properties of Sintered Synthetic Wollastonite

The mechanical properties of synthetic wollastonite are typically evaluated on sintered ceramic bodies. These properties are highly dependent on the sintering parameters, porosity, and microstructure of the final product.

| Property | Value Range | References |

| Diametral Tensile Strength | 26 - 48 MPa | [15] |

| Young's Modulus | 89 - 100 GPa | [2] |

| Hardness (True Hardness) | 4.85 - 5.17 GPa | [2] |

| Fracture Toughness (KIC) | 4.62 - 5.58 MPa·m0.5 | [2] |

Experimental Protocols

The characterization of synthetic wollastonite involves several standard analytical techniques to determine its phase composition, morphology, and thermal behavior.

X-ray Diffraction (XRD) for Phase Analysis

Objective: To identify the crystalline phases present in the synthetic wollastonite powder and to distinguish between α- and β-polymorphs.

Methodology:

-

Sample Preparation: The synthetic wollastonite powder is finely ground to a particle size of less than 10 µm to ensure random orientation of the crystallites. The powder is then carefully packed into a sample holder, ensuring a flat and smooth surface. To minimize preferred orientation, the powder can be mixed with a non-crystalline binder or back-loaded into the holder.

-

Instrument Setup: A powder X-ray diffractometer is used, typically with Cu Kα radiation. Standard operating parameters include a voltage of 40 kV and a current of 30-40 mA.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of 20° to 80° with a continuous scan or a step scan. The step size and scan speed are chosen to ensure good resolution and signal-to-noise ratio.

-

Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). This allows for the identification of the specific wollastonite polymorphs and any crystalline impurities.

Scanning Electron Microscopy (SEM) for Morphological Characterization

Objective: To visualize the particle size, shape (e.g., acicular nature), and surface topography of the synthetic wollastonite powder.

Methodology:

-

Sample Mounting: A small amount of the wollastonite powder is dispersed onto a conductive carbon adhesive tape attached to an aluminum SEM stub. Excess powder is removed by gently tapping the stub or using a jet of compressed air to prevent charging and contamination of the electron column.

-

Conductive Coating: Since wollastonite is an insulating material, the mounted sample is coated with a thin layer of a conductive material, such as gold or carbon, using a sputter coater. This coating prevents the buildup of electrostatic charge on the sample surface during electron beam irradiation.

-

Imaging: The coated sample is placed into the SEM chamber. The instrument is operated at an accelerating voltage typically in the range of 5-20 kV. The electron beam is focused on the sample, and secondary electron (SE) or backscattered electron (BSE) detectors are used to generate images of the sample's surface. Magnification is adjusted to observe the desired level of detail, from overall particle morphology to fine surface features.

-

Elemental Analysis (EDS/EDX): Energy-dispersive X-ray spectroscopy can be performed in conjunction with SEM to determine the elemental composition of the sample, confirming the presence of calcium, silicon, and oxygen, and detecting any elemental impurities.[12][16]

Thermal Analysis (DTA/TGA)

Objective: To study the thermal stability, phase transitions, and decomposition behavior of the synthetic wollastonite as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the synthetic wollastonite powder (typically 5-20 mg) is placed into an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The crucible is placed in a thermogravimetric analyzer (TGA) or a differential thermal analysis (DTA) instrument. A reference crucible, which is usually empty, is also placed in the DTA furnace. The analysis is typically carried out under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

-

Heating Program: The sample is heated at a constant rate, for example, 10°C/min, over a specified temperature range (e.g., from room temperature to 1400°C).

-

Data Acquisition and Analysis:

-

TGA: The instrument continuously measures the mass of the sample as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. This can reveal information about dehydration, decomposition of precursors (like CaCO₃), and the overall thermal stability of the material.

-

DTA: The instrument measures the temperature difference between the sample and the reference material. The DTA curve plots this temperature difference (ΔT) against temperature. Endothermic or exothermic events, such as phase transitions (e.g., β- to α-wollastonite), melting, or crystallization, appear as peaks on the DTA curve.

-

Visualization of Bioactivity

A key feature of synthetic wollastonite for biomedical applications is its bioactivity, which is the ability to form a hydroxyapatite-like layer on its surface when exposed to physiological fluids. This process is crucial for bonding with bone tissue.

Caption: Workflow of hydroxyapatite layer formation on synthetic wollastonite in SBF.

Conclusion

Synthetic wollastonite is a highly promising biomaterial with a well-defined set of chemical and physical properties that can be tailored through various synthesis routes. Its bioactivity, characterized by the formation of a hydroxyapatite layer, underpins its potential for applications in bone regeneration and drug delivery. The standardized characterization techniques outlined in this guide are essential for ensuring the quality, consistency, and performance of synthetic wollastonite in research and development settings. Further exploration of its properties will continue to pave the way for novel and advanced biomedical applications.

References

- 1. testinglab.com [testinglab.com]

- 2. standards.iteh.ai [standards.iteh.ai]

- 3. filab.fr [filab.fr]

- 4. min-eng.com [min-eng.com]

- 5. dl.astm.org [dl.astm.org]

- 6. Differential Thermal Analysis (DTA) - Prime Process Safety Center [primeprocesssafety.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. Standard X-Ray Diffraction Powder Patterns of Fourteen Ceramic Phases | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. scribd.com [scribd.com]

- 12. Energy-dispersive X-ray spectroscopy - Wikipedia [en.wikipedia.org]

- 13. betterceramic.com [betterceramic.com]

- 14. store.astm.org [store.astm.org]

- 15. filab.fr [filab.fr]

- 16. cfamm.ucr.edu [cfamm.ucr.edu]

In Vitro Biocompatibility of Calcium Metasilicate: A Technical Guide for Researchers

An in-depth exploration of the cellular interactions, signaling pathways, and experimental protocols relevant to the in vitro assessment of calcium metasilicate (B1246114) (wollastonite) for biomedical applications.

Introduction

Calcium metasilicate, a bioactive ceramic also known by its mineral name, wollastonite (CaSiO₃), has garnered significant attention in the fields of biomedical research and drug development due to its excellent biocompatibility, bioactivity, and osteoinductive properties.[1][2][3] Its ability to support cell attachment, proliferation, and differentiation, particularly of bone-forming cells, makes it a promising material for bone tissue engineering, orthopedic implants, and as a component in dental materials.[1][2][3] This technical guide provides a comprehensive overview of the in vitro biocompatibility of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to support researchers, scientists, and drug development professionals in their work with this versatile biomaterial.

Data Presentation: Quantitative Analysis of In Vitro Biocompatibility

The biocompatibility of this compound has been evaluated across various cell types using a range of in vitro assays. The following tables summarize the key quantitative findings from these studies, providing a comparative overview of its effects on cell viability, proliferation, and differentiation.

Table 1: Cytotoxicity of this compound on Various Cell Lines

| Cell Line | Material | Concentration | Assay | Time Point | Cell Viability (%) | Reference |

| Human Osteoblast-like Cells (SAOS-2) | Pure Calcium Silicate (B1173343) Cement (CSC) | 2 mg/mL | MTT | 24 hours | No significant difference from control | [4] |

| Human Osteoblast-like Cells (SAOS-2) | Pure Calcium Silicate Cement (CSC) | 10 mg/mL | MTT | 24 hours | No significant difference from control | [4] |

| Human Osteoblast-like Cells (SAOS-2) | Pure Calcium Silicate Cement (CSC) | 50 mg/mL | MTT | 24 hours | Lower than control | [4] |

| Human Dental Pulp Stem Cells (hDPSCs) | Calcium Silicate-based Cements (general) | Undiluted extract | WST-1 | 3 days | ~25% (for NeoMTA) | [5] |

| Human Dental Pulp Stem Cells (hDPSCs) | Calcium Silicate-based Cements (general) | Undiluted extract | WST-1 | 7 days | Similar to or higher than control (for Biodentine) | [5] |

| Apatite-Wollastonite Glass-Ceramic (AWGC) | Sintered at 700 °C | - | MTT | - | Toxic | [6] |

| Apatite-Wollastonite Glass-Ceramic (AWGC) | Sintered at 800-1100 °C | - | MTT | - | Non-toxic | [6] |

Table 2: Effects of this compound on Osteogenic Differentiation

| Cell Line | Material | Parameter Measured | Time Point | Result | Reference |

| Osteoblasts | PHBV/Wollastonite Composites | Alkaline Phosphatase (ALP) Activity | - | Higher than pure PHBV | [7] |

| Human Dental Pulp Stem Cells (hDPSCs) | Calcium Silicate-based Cements (general) | Alkaline Phosphatase (ALP) Activity | 3 and 7 days | Significantly higher than control | [5] |

| Mouse Mesenchymal Stem Cells (C3H10T1/2) | Mesoporous Wollastonite | Runx2 mRNA expression | - | Upregulated | [8] |

| Mouse Mesenchymal Stem Cells (C3H10T1/2) | Mesoporous Wollastonite | Cyclin B1 and Cyclin E gene expression | - | Upregulated | [8] |

Table 3: Angiogenic Potential of this compound

| Cell Line | Material | Parameter Measured | Time Point | Result | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Calcium Silicate (CS) extracts | Proliferation | - | Stimulated | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Calcium Silicate (CS) extracts | VEGF and bFGF expression | - | Upregulated | [9] |

| Human Dental Pulp Stem Cells (hDPSCs) | Calcium Silicate-based Cements (general) | VEGF release | 3 and 7 days | Upregulated (for Biodentine and MTA Cem) | [5] |

| Human Dental Pulp Stem Cells (hDPSCs) | Calcium Silicate-based Cements (general) | BMP-2 release | 3 and 7 days | Significantly higher than control | [5] |

Experimental Protocols

Detailed methodologies are crucial for reproducible in vitro studies. The following sections outline the key experimental protocols for assessing the biocompatibility of this compound.

Preparation of this compound Extracts for Cell Culture

A common method for evaluating the biocompatibility of solid materials is to expose cells to an extract of the material.

Protocol:

-

Material Sterilization: Sterilize the this compound powder or sintered discs using an appropriate method, such as ethylene (B1197577) oxide or gamma irradiation.

-

Material Incubation: Place the sterilized this compound in a sterile container with a complete cell culture medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin). The surface area to volume ratio is a critical parameter and should be standardized (e.g., 1 cm²/mL).[10]

-

Incubation Period: Incubate the material in the culture medium for a defined period, typically 24 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[11]

-

Extract Collection: After incubation, centrifuge the medium to pellet any particulate matter and collect the supernatant (the extract).

-

Sterilization of Extract: Sterilize the collected extract by passing it through a 0.22 µm syringe filter.

-

Serial Dilutions: Prepare serial dilutions of the extract with fresh culture medium to test for dose-dependent effects on cells.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]

-

Treatment: Remove the culture medium and replace it with the prepared this compound extracts of varying concentrations. Include a negative control (cells in fresh medium) and a positive control (cells treated with a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Osteogenic Differentiation Assessment: Alkaline Phosphatase (ALP) Activity Assay

Alkaline phosphatase is an early marker of osteogenic differentiation. Its activity can be quantified to assess the osteoinductive potential of this compound.

Protocol:

-

Cell Culture: Culture osteoprogenitor cells (e.g., mesenchymal stem cells or pre-osteoblastic cell lines) on or with extracts of this compound in an osteogenic induction medium.

-

Cell Lysis: At specific time points (e.g., 7, 14, and 21 days), wash the cells with phosphate-buffered saline (PBS) and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

ALP Reaction: Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to the cell lysate. ALP in the lysate will hydrolyze pNPP into p-nitrophenol, which is yellow.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., NaOH).

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate (determined by a protein assay like the BCA or Bradford assay) to account for differences in cell number.

Visualization of Key Biological Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual diagrams. The following Graphviz diagrams illustrate key signaling pathways potentially involved in the cellular response to calcium silicates and a general workflow for in vitro biocompatibility testing.

Caption: General workflow for in vitro biocompatibility assessment of this compound.

Caption: Potential signaling pathways activated by calcium silicate-based materials.

Conclusion

The in vitro evidence strongly supports the excellent biocompatibility of this compound. It demonstrates low cytotoxicity and promotes key cellular processes essential for tissue regeneration, including proliferation and osteogenic differentiation.[4][7] Furthermore, its ability to stimulate angiogenesis and modulate the immune response towards an anti-inflammatory M2 macrophage phenotype highlights its multifaceted bioactive properties.[9][13] This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative data, detailed experimental protocols, and a visual representation of the underlying biological mechanisms. Further research focusing on the specific molecular interactions and dose-dependent effects of pure this compound will continue to refine our understanding and expand its applications in the biomedical field.

References

- 1. Bioactivity and Cell Compatibility of β-Wollastonite Derived from Rice Husk Ash and Limestone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Review on the Role of Wollastonite Biomaterial in Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro biocompatibility and bioactivity of calcium silicate-based bioceramics in endodontics (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the genotoxicity, cytotoxicity, and bioactivity of calcium silicate-based cements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. In vitro biocompatibility assessment of PHBV/Wollastonite composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of proangiogenesis by calcium silicate bioactive ceramic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity of Calcium Silicate-Based Cements: Role of Bonding Time, Strategy, and Thickness in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Cytotoxicity and Bioactivity of Calcium Silicate-based Cements in a Culture of Stem Cells from the Apical Papilla - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Calcium silicate enhances immunosuppressive function of MSCs to indirectly modulate the polarization of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Melting Point of Calcium Silicate (CaSiO₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium silicate (B1173343) (CaSiO₃), a versatile inorganic compound, is the subject of extensive research across various scientific and industrial domains. Its biocompatibility and bioactivity have made it a material of interest in the biomedical field, particularly in bone tissue engineering and drug delivery systems. A thorough understanding of its thermal properties, including thermal stability and melting point, is paramount for its synthesis, processing, and application, especially in high-temperature manufacturing processes and for predicting its behavior in physiological environments. This technical guide provides a comprehensive overview of the thermal characteristics of CaSiO₃, focusing on its common polymorphs: wollastonite, pseudowollastonite, and the high-pressure perovskite phase.

Polymorphism of Calcium Silicate

Calcium silicate exists in several polymorphic forms, each with a distinct crystal structure and thermal behavior. The most common polymorphs at atmospheric pressure are wollastonite and pseudowollastonite. At elevated pressures, CaSiO₃ transforms into a dense perovskite structure, a significant component of the Earth's lower mantle.

-

Wollastonite (β-CaSiO₃): The low-temperature polymorph, typically found in triclinic or monoclinic forms. It is stable at ambient conditions.

-

Pseudowollastonite (α-CaSiO₃): The high-temperature polymorph, which forms from wollastonite at elevated temperatures.[1]

-

CaSiO₃-Perovskite: A high-pressure polymorph, not stable at ambient pressure.

Quantitative Thermal Properties

The thermal stability and melting points of the different CaSiO₃ polymorphs have been determined through various experimental techniques. The key quantitative data are summarized in the tables below for easy comparison.

Table 1: Melting Points of CaSiO₃ Polymorphs

| Polymorph | Melting Point (°C) | Pressure Conditions |

| Wollastonite (β-CaSiO₃) | ~1540[2][3] | Atmospheric |

| Pseudowollastonite (α-CaSiO₃) | ~1548[1] | Atmospheric |

| CaSiO₃-Perovskite | 5327 ± 200 (5600 K) | 136 GPa[4] |

| CaSiO₃-Perovskite | 6127 ± 200 (6400 K) | 300 GPa[4] |

Table 2: Phase Transition Temperatures of CaSiO₃

| Transition | Transition Temperature (°C) | Pressure Conditions |

| Wollastonite to Pseudowollastonite | ~1125[1][5] | Atmospheric |

Experimental Protocols for Thermal Analysis

The determination of the thermal properties of CaSiO₃ relies on precise experimental methodologies. The following sections detail the protocols for the key analytical techniques used.

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transition Determination

DTA and DSC are powerful techniques to determine the temperatures of melting and phase transitions by measuring the temperature difference or heat flow difference between a sample and a reference material as a function of temperature.

4.1.1. Sample Preparation

-

Starting Material: High-purity CaSiO₃ powder (either synthesized or commercially sourced wollastonite) is used. The purity should be verified by techniques such as X-ray Fluorescence (XRF) or Inductively Coupled Plasma (ICP) spectroscopy.

-

Sample Form: The CaSiO₃ powder is typically pressed into a small pellet or loaded directly into the crucible. A consistent sample mass (typically 5-20 mg) should be used for all measurements to ensure reproducibility.

-

Crucible: Platinum or alumina (B75360) crucibles are recommended due to the high temperatures involved.

4.1.2. Experimental Parameters

-

Instrument: A high-temperature DTA/DSC apparatus capable of reaching at least 1600 °C.

-

Reference Material: A thermally inert material such as calcined alumina (Al₂O₃) is used as the reference.

-

Atmosphere: The experiment is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent any unwanted reactions at high temperatures. A constant purge gas flow rate (e.g., 50 mL/min) should be maintained.

-

Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied. A slower heating rate can provide better resolution of thermal events.

-

Temperature Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp up to a temperature above the expected melting point (e.g., 1600 °C) at the desired heating rate.

-